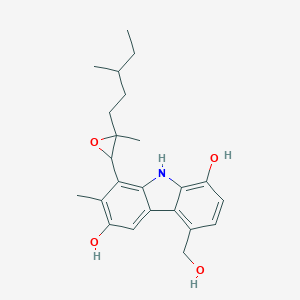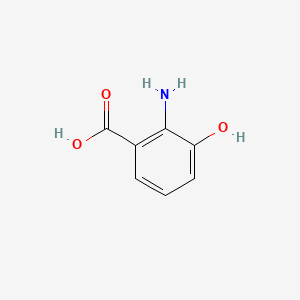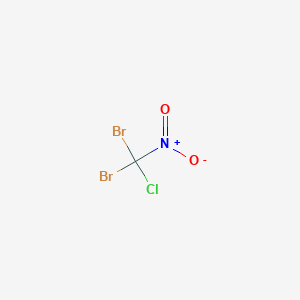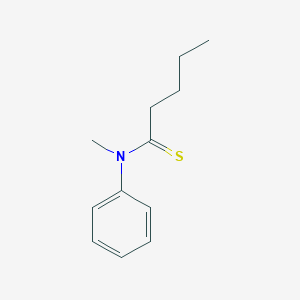
4-(羟甲基)吡啶-2,6-二甲酸二甲酯
描述
Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate is a chemical compound belonging to the pyridine family. It is known for its versatile applications in organic synthesis and coordination chemistry. The compound features a pyridine ring substituted with hydroxymethyl and carboxylate groups, which can participate in various chemical reactions and form complexes with metals.
科学研究应用
Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound can be used in the study of enzyme inhibitors and other biological processes.
Industry: The compound is used in the production of materials with specific properties, such as liquid crystals and polymer electrolyte liquid crystals.
准备方法
The synthesis of Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate typically involves multi-step reactions. One common method starts with pyridine-2,6-dicarboxylic acid, which undergoes esterification and radicals nucleophilic substitution on the pyridine ring . The reaction conditions often include the use of methanol as a solvent and catalysts to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylate group.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
作用机制
The mechanism by which Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate exerts its effects involves its ability to form complexes with metals and participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal complexes formed . For example, in coordination chemistry, the compound can act as a ligand, binding to metal ions and influencing their reactivity and stability .
相似化合物的比较
Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate can be compared with other similar compounds, such as:
Pyridine-2,6-dicarboxylic acid: This compound is a precursor in the synthesis of Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate and has similar coordination properties.
4-(Hydroxymethyl)pyridine-2,6-dicarboxylic acid: This compound has an additional hydroxyl group, which can influence its reactivity and coordination behavior.
The uniqueness of Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate lies in its specific substitution pattern, which allows it to participate in a wide range of chemical reactions and form stable complexes with various metals.
属性
IUPAC Name |
dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-15-9(13)7-3-6(5-12)4-8(11-7)10(14)16-2/h3-4,12H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJJESXBXYFZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465809 | |
| Record name | Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852936-60-8 | |
| Record name | Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1R,2S,6S,7S)-4,4,9-trimethyl-3,5,8-trioxa-9-azatricyclo[5.2.1.02,6]decane](/img/structure/B120675.png)
![Benzo[d]oxazole-6-carboxylic acid](/img/structure/B120678.png)








